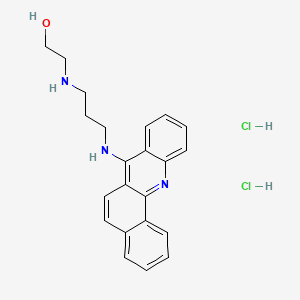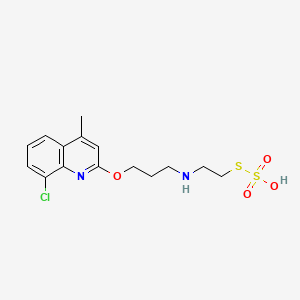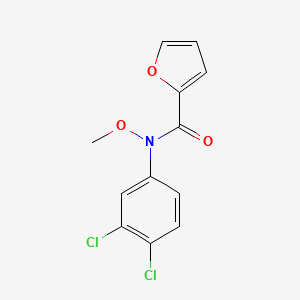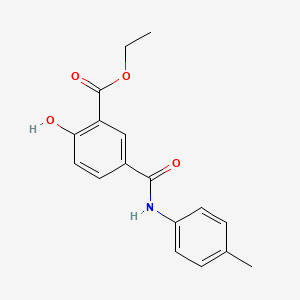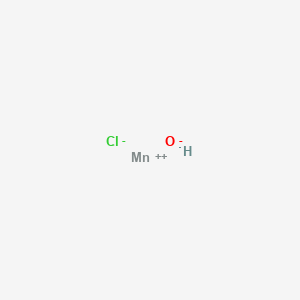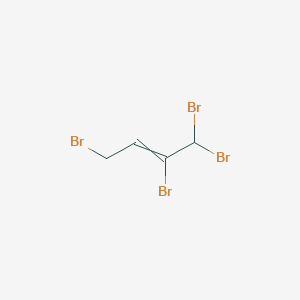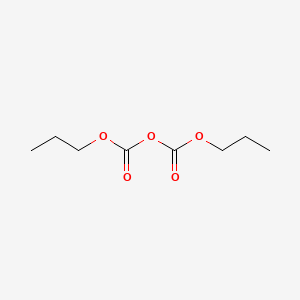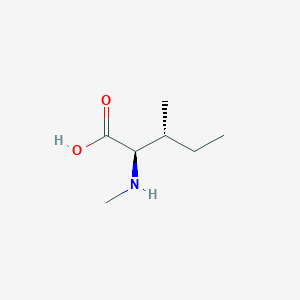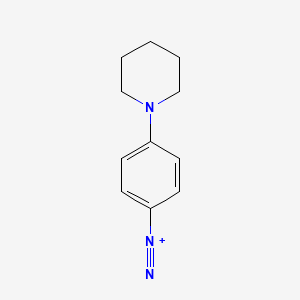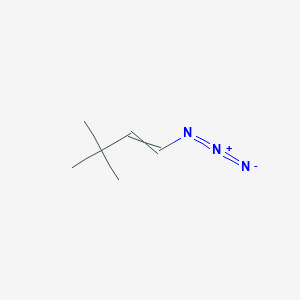
1-Azido-3,3-dimethylbut-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Azido-3,3-dimethylbut-1-ene is an organic compound characterized by the presence of an azide group (-N₃) attached to a 3,3-dimethylbut-1-ene backbone
準備方法
Synthetic Routes and Reaction Conditions: 1-Azido-3,3-dimethylbut-1-ene can be synthesized through the azidation of 3,3-dimethylbut-1-ene. One common method involves the reaction of 3,3-dimethylbut-1-ene with sodium azide (NaN₃) in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is typically carried out under mild conditions to avoid decomposition of the azide group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure safety and maximize yield. The use of continuous flow reactors could be advantageous for scaling up the production while maintaining control over the reaction parameters.
化学反応の分析
Types of Reactions: 1-Azido-3,3-dimethylbut-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Substitution Reactions: Sodium azide (NaN₃), dimethylformamide (DMF)
Cycloaddition Reactions: Copper(I) catalysts, alkyne substrates
Reduction Reactions: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium on carbon (Pd/C)
Major Products Formed:
Substitution Reactions: Various substituted derivatives
Cycloaddition Reactions: Triazoles
Reduction Reactions: Amines
科学的研究の応用
1-Azido-3,3-dimethylbut-1-ene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various nitrogen-containing compounds.
Biology: Employed in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-azido-3,3-dimethylbut-1-ene primarily involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, a reaction that is often catalyzed by copper(I) ions. This reaction is widely used in click chemistry for the efficient and selective formation of covalent bonds.
類似化合物との比較
3,3-Dimethylbut-1-ene: Lacks the azide group, making it less reactive in cycloaddition reactions.
1-Azido-2-methylpropane: Another azido compound with a different carbon backbone, leading to different reactivity and applications.
1-Azido-3-methylbutane: Similar structure but with a different substitution pattern, affecting its chemical behavior.
Uniqueness: 1-Azido-3,3-dimethylbut-1-ene is unique due to the presence of both the azide group and the 3,3-dimethylbut-1-ene backbone. This combination imparts distinct reactivity, particularly in cycloaddition reactions, making it valuable for various synthetic applications.
特性
CAS番号 |
40168-86-3 |
|---|---|
分子式 |
C6H11N3 |
分子量 |
125.17 g/mol |
IUPAC名 |
1-azido-3,3-dimethylbut-1-ene |
InChI |
InChI=1S/C6H11N3/c1-6(2,3)4-5-8-9-7/h4-5H,1-3H3 |
InChIキー |
TVTROXZINCQRLL-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C=CN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



